

# Resolvin E1 vs. Resolvin E2: A Comparative Guide to Receptor Signaling

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## Compound of Interest

Compound Name: *Resolvin E2*

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Resolvins, a class of specialized pro-resolving mediators derived from omega-3 fatty acids, play a pivotal role in the resolution of inflammation. Among them, Resolvin E1 (RvE1) and **Resolvin E2** (RvE2), both biosynthesized from eicosapentaenoic acid (EPA), have emerged as key regulators of this process.[1][2] While both molecules share anti-inflammatory and pro-resolving properties, their interactions with specific receptors and the subsequent downstream signaling events exhibit distinct characteristics. This guide provides an objective comparison of the receptor signaling pathways of RvE1 and RvE2, supported by experimental data, to aid in the understanding and development of novel therapeutics targeting inflammatory diseases.

## Differential Receptor Interactions and Binding Affinities

RvE1 and RvE2 exert their biological effects by binding to G protein-coupled receptors (GPCRs), primarily ChemR23 (also known as CMKLR1) and the leukotriene B4 receptor, BLT1.[3][4] However, their affinity and functional outcomes at these receptors differ significantly.

RvE1 demonstrates high-affinity binding to ChemR23, with a reported dissociation constant ( $K_d$ ) of approximately 11.3 nM.[5] It also interacts with BLT1, albeit with a lower affinity ( $K_d \approx 45$ -48.3 nM), where it acts as a partial agonist or antagonist to the pro-inflammatory ligand leukotriene B4 (LTB4).

In contrast, RvE2 exhibits a binding affinity for human neutrophils with a  $K_d$  of  $24.7 \pm 10.1$  nM, and it is suggested to interact with BLT1 with a potency similar to that of RvE1. However, its activity at ChemR23 is reported to be weak. This differential receptor engagement is a key determinant of their distinct signaling profiles.

## Quantitative Comparison of Receptor Binding Affinities

Ligand	Receptor	Cell Type/System	Dissociation Constant ( $K_d$ )	Reference
Resolvin E1	ChemR23	Recombinant human ChemR23	$11.3 \pm 5.4$ nM	
BLT1	Recombinant human BLT1	45 nM		
Human PMN Membranes	Human Polymorphonuclear Leukocytes	48.3 nM		
Resolvin E2	Human Neutrophils	Isolated Human Polymorphonuclear Leukocytes	$24.7 \pm 10.1$ nM	

## Signaling Pathways and Downstream Effects

The binding of RvE1 and RvE2 to their respective receptors initiates a cascade of intracellular signaling events that ultimately modulate cellular functions to promote the resolution of inflammation.

### Resolvin E1 Signaling

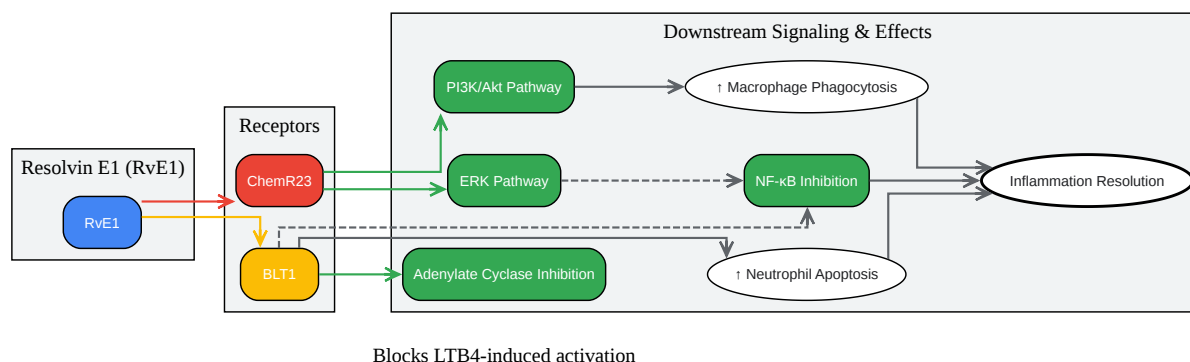
Upon binding to ChemR23, RvE1 triggers several key signaling pathways:

- **PI3K/Akt Pathway:** RvE1 stimulates the phosphorylation of Akt, a central node in cell survival and proliferation. This activation is crucial for enhancing macrophage phagocytosis of apoptotic cells, a hallmark of inflammation resolution. Downstream of Akt, RvE1 also promotes the phosphorylation of ribosomal protein S6, a regulator of protein synthesis.

- **ERK Pathway:** RvE1 can also activate the extracellular signal-regulated kinase (ERK) pathway, which is involved in regulating various cellular processes. In some contexts, ERK activation by RvE1 contributes to the inhibition of pro-inflammatory signaling, such as attenuating TNF- $\alpha$ -mediated NF- $\kappa$ B activation.

When interacting with BLT1, RvE1 acts as a functional antagonist to LTB<sub>4</sub>, a potent chemoattractant for neutrophils. By binding to BLT1, RvE1 can:

- Inhibit adenylate cyclase activity.
- Block LTB<sub>4</sub>-induced calcium mobilization and NF- $\kappa$ B activation.
- Promote phagocytosis-induced neutrophil apoptosis, thereby facilitating their clearance from the site of inflammation.



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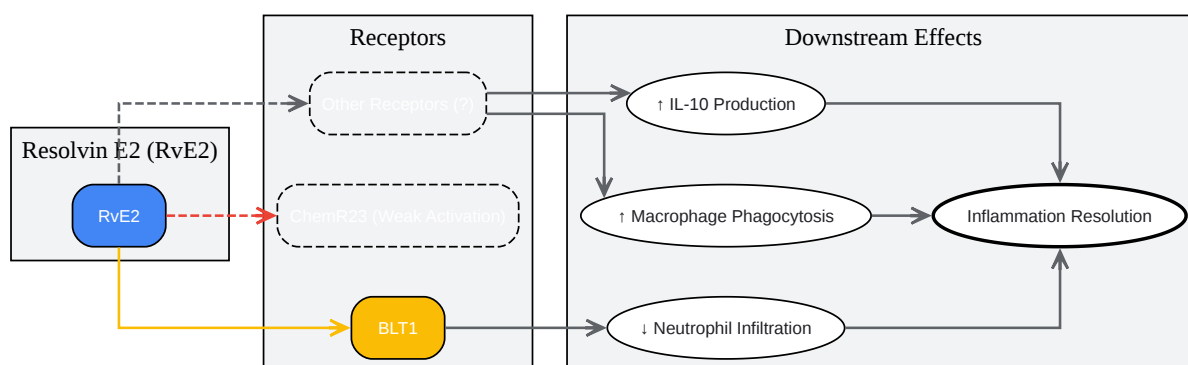
### Resolvin E1 Signaling Pathways

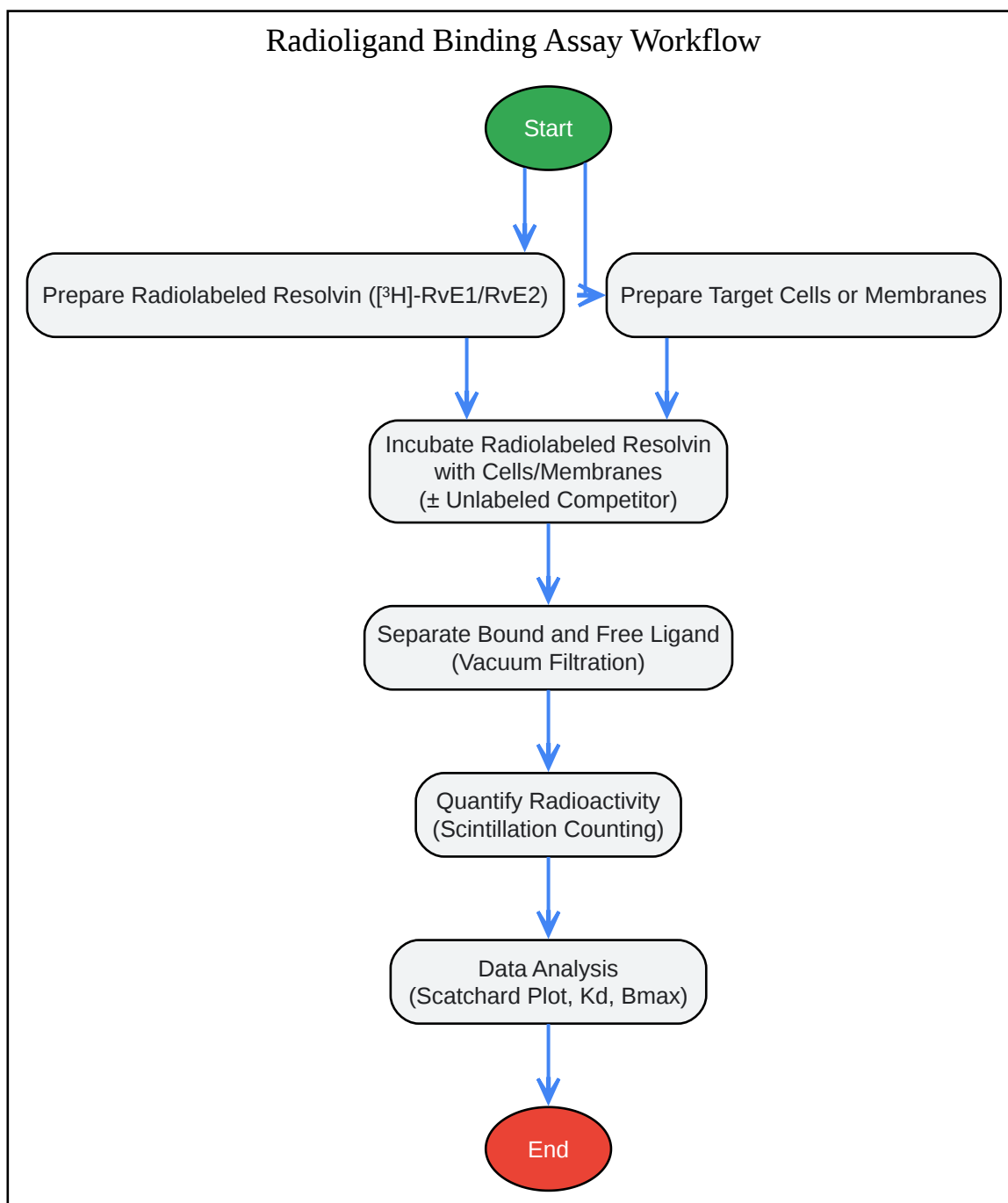
## Resolvin E2 Signaling

The signaling pathways of RvE2 are less extensively characterized compared to RvE1. However, existing evidence suggests that RvE2 shares some functional similarities with RvE1,

particularly in its actions on neutrophils.

- **BLT1 Interaction:** RvE2 is thought to partially share the BLT1 receptor with RvE1 and is essentially equipotent in limiting neutrophil infiltration. This suggests that RvE2 may also antagonize LTB4 signaling through this receptor.
- **ChemR23 Interaction:** RvE2 is considered a weak activator of ChemR23.
- **Pro-resolving Actions:** Despite its weak activity at ChemR23, RvE2 demonstrates potent pro-resolving functions, including enhancing macrophage phagocytosis and increasing the production of the anti-inflammatory cytokine IL-10. This suggests the involvement of other, yet to be fully identified, receptors or signaling pathways.





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